N-Benzyl-N-methylazetidin-3-amine

Covalent inhibitor design Thiol reactivity GSH half-life

N-Benzyl-N-methylazetidin-3-amine (CAS 1339397-77-1) is a substituted azetidine bearing N-benzyl and N-methyl groups on the exocyclic 3-amino position, with a free secondary amine on the azetidine ring itself (molecular formula C11H16N2, MW 176.26). As a member of the azetidine class, the compound benefits from the unique conformational rigidity and non-planar amide hybridization that distinguishes four-membered aza-heterocycles from larger ring systems.

Molecular Formula C11H16N2
Molecular Weight 176.26 g/mol
CAS No. 1339397-77-1
Cat. No. B1442059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-N-methylazetidin-3-amine
CAS1339397-77-1
Molecular FormulaC11H16N2
Molecular Weight176.26 g/mol
Structural Identifiers
SMILESCN(CC1=CC=CC=C1)C2CNC2
InChIInChI=1S/C11H16N2/c1-13(11-7-12-8-11)9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3
InChIKeyCFEXLGHBDAXYKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-N-methylazetidin-3-amine (CAS 1339397-77-1): A Conformationally-Restricted Azetidine Building Block for Covalent Inhibitor Design and CNS-Focused Library Synthesis


N-Benzyl-N-methylazetidin-3-amine (CAS 1339397-77-1) is a substituted azetidine bearing N-benzyl and N-methyl groups on the exocyclic 3-amino position, with a free secondary amine on the azetidine ring itself (molecular formula C11H16N2, MW 176.26). As a member of the azetidine class, the compound benefits from the unique conformational rigidity and non-planar amide hybridization that distinguishes four-membered aza-heterocycles from larger ring systems [1]. This property directly translates into enhanced electrophilicity when the azetidine nitrogen is elaborated into N-acryloyl derivatives, a finding that has been exploited in covalent inhibitor discovery programs [2]. The compound is most commonly employed as its dihydrochloride salt (CAS 1803604-02-5) to provide aqueous solubility and facilitate downstream derivatization into diverse N-acryloyl azetidines for thiol reactivity evaluation .

Why N-Benzyl-N-methylazetidin-3-amine (CAS 1339397-77-1) Cannot Be Simply Replaced by Other Azetidine or Piperidine Building Blocks


The substitution pattern of N-Benzyl-N-methylazetidin-3-amine is not interchangeable with that of its nearest structural isomer, 1-benzyl-N-methylazetidin-3-amine (CAS 223381-60-0), nor with simpler azetidine-3-amines lacking the benzyl group (e.g., N-methylazetidin-3-amine, CAS 141776-44-7), because the placement of the benzyl substituent on the exocyclic nitrogen (rather than the ring nitrogen) preserves the azetidine ring NH as a free secondary amine. This free ring NH is essential for subsequent N-acryloylation—the key transformation that produces the electrophilic warhead studied in covalent inhibitor programs [1]. When the benzyl group occupies the ring nitrogen (as in the 1-benzyl isomer), the azetidine ring nitrogen is blocked, precluding direct N-acryloyl formation without a deprotection step. Furthermore, N-acryloyl azetidines derived from this scaffold exhibit a half-life toward glutathione (GSH) that is approximately 7.7-fold shorter than that of the corresponding open-chain analog (t1/2 = 2.78 h vs. 21.4 h), a magnitude of reactivity enhancement that is not observed with piperidine- or pyrrolidine-based acrylamides [1]. Substituting the azetidine core for a larger ring (e.g., piperidine) sacrifices the amide non-planarity (pyramid height h = 0.25 Å for azetidine-N-toluamide vs. h = 0.1 Å for piperidine p-chlorobenzamide) that drives the enhanced electrophilicity, directly compromising the reactivity profile required for targeted covalent inhibitor design [1].

Quantitative Differentiation Evidence for N-Benzyl-N-methylazetidin-3-amine (CAS 1339397-77-1) Relative to Closest Analogs


GSH Thiol Reactivity Half-Life of N-Acryloyl Azetidine Derived from this Scaffold: 7.7-Fold Faster Than Open-Chain Analog

The N-acryloyl azetidine derivative synthesized from the N-Benzyl-N-methylazetidin-3-amine scaffold (designated compound 1 in the Palkowitz et al. study) exhibits a glutathione (GSH) adduct formation half-life (t1/2) of 2.78 hours. This is 7.7-fold faster than the ring-opened open-chain congener (compound 2, t1/2 = 21.4 h) and substantially faster than the approved covalent drug ibrutinib, which was used as an assay control [1]. The enhanced reactivity is attributed to the non-planar amide geometry of the azetidine ring [1].

Covalent inhibitor design Thiol reactivity GSH half-life

Amide Non-Planarity: Azetidine Pyramid Height (h = 0.25 Å) vs. Piperidine (h = 0.1 Å) Drives Enhanced Electrophilicity

The azetidine ring imparts a measurable departure from amide planarity that is directly linked to enhanced electrophilicity at appended Michael acceptors. Crystallographic comparison of azetidine-N-toluamide and piperidine p-chlorobenzamide reveals pyramid heights (h) of 0.25 Å and 0.1 Å, respectively, indicating that the azetidine amide is substantially more distorted from planarity than its six-membered ring counterpart [1]. This structural parameter positions N-acyl azetidines between conventional planar amides and the highly reactive β-lactam class of amides [1].

Amide bond distortion Conformational analysis Electrophilicity modulation

Ring-Size-Dependent Polymerizability: Azetidine Outperforms Pyrrolidine and Piperidine in Methacrylamide Reactivity

The influence of ring size on the reactivity of N-methacryloyl amides follows a clear rank order: methacryloyl aziridine > azetidine > pyrrolidine > piperidine > dimethylamine [1]. This trend, established by Suzuki et al. and referenced in the Palkowitz study, demonstrates that the four-membered azetidine ring confers intermediate but significantly enhanced polymerizability compared to five- and six-membered rings, providing a tunable reactivity window that is neither too labile (aziridine) nor too inert (piperidine) for controlled covalent probe design [1].

Polymer chemistry Structure-reactivity relationship Ring strain

GSH Reactivity Span: Distal C3 Substituent Modulation Achieves 5.6-Fold Tunability in t1/2 for N-Acryloyl Azetidines

By varying the electron-withdrawing character of substituents at the C3 position of the azetidine ring (the position corresponding to the exocyclic amine in N-Benzyl-N-methylazetidin-3-amine), the GSH half-life of N-acryloyl azetidines can be tuned across a wide range. Compounds 4–7 in the Palkowitz study, which differ in substitution six bonds away from the reacting acrylamide β-carbon, exhibited t1/2 values spanning from 5.90 hours to 33 hours—a 5.6-fold range [1]. This demonstrates that the azetidine scaffold is not merely a fixed-reactivity building block but a versatile platform whose electrophilicity can be systematically modulated through C3 derivatization [1].

Structure-activity relationship Electron-withdrawing groups Covalent probe tuning

Orthogonal Protection Strategy: Exocyclic N-Benzyl Substitution Preserves Ring NH for Selective N-Acryloylation vs. 1-Benzyl Isomer

The N-Benzyl-N-methyl substitution on the exocyclic 3-amine position distinguishes this compound from its constitutional isomer 1-benzyl-N-methylazetidin-3-amine (CAS 223381-60-0). In the target compound, the benzyl group resides on the exocyclic nitrogen, leaving the azetidine ring NH free for direct N-acryloylation without requiring a deprotection step [1]. In contrast, the 1-benzyl isomer has the benzyl group on the ring nitrogen, which blocks the site required for N-acryloyl formation. This difference in substitution pattern provides an orthogonal synthetic handle: the exocyclic tertiary amine and the ring secondary amine can be sequentially and selectively functionalized .

Regioselective derivatization Protecting group strategy Synthetic accessibility

Dihydrochloride Salt Form Provides Defined Stoichiometry and Aqueous Solubility Advantage Over Free Base for High-Throughput Experimentation

The dihydrochloride salt of N-Benzyl-N-methylazetidin-3-amine (CAS 1803604-02-5, MW 249.18) is the form most commonly employed in the synthesis of N-acryloyl azetidine libraries [1]. Compared to the free base (MW 176.26), the dihydrochloride salt offers defined stoichiometry (exactly 2 equivalents of HCl), enhanced aqueous solubility for reactions conducted in phosphate buffer or aqueous/organic mixtures, and improved handling characteristics as a crystalline powder stable at room temperature . The free base, by contrast, is a liquid or low-melting solid that may be more prone to oxidation and requires different storage considerations.

Salt form selection Aqueous solubility High-throughput synthesis

Optimal Application Scenarios for N-Benzyl-N-methylazetidin-3-amine (CAS 1339397-77-1) Based on Quantitative Differentiation Evidence


Synthesis of Diverse N-Acryloyl Azetidine Libraries for Covalent Inhibitor Screening

N-Benzyl-N-methylazetidin-3-amine, as its dihydrochloride salt, is the preferred starting material for generating libraries of N-acryloyl azetidines with systematically varied C3 substitution. The free ring NH enables direct acryloylation without protecting group manipulation , and the resulting N-acryloyl azetidines exhibit GSH half-lives as low as 2.78 h—7.7-fold faster than open-chain analogs—providing the electrophilicity required for efficient cysteine targeting [1]. The demonstrated 5.6-fold tunability of t1/2 through C3 derivatization (range: 5.90–33 h) allows medicinal chemists to match warhead reactivity to specific target residence time requirements [1].

CNS-Focused Lead-Like Library Construction Requiring Conformationally Rigid Amine Scaffolds

Azetidine-based building blocks have been validated as components of CNS-focused lead-like libraries due to their favorable balance of molecular weight, topological polar surface area, and conformational rigidity [2]. N-Benzyl-N-methylazetidin-3-amine contributes a rigid azetidine core (MW 176.26, within lead-like space) with two differentiated amine handles for sequential functionalization. The amide non-planarity (h = 0.25 Å) intrinsic to N-acyl azetidines provides a unique structural feature that cannot be replicated by piperidine or pyrrolidine scaffolds (h = 0.1 Å) [1], offering a distinct pharmacophoric element for CNS target engagement.

Mechanistic Studies of Amide Bond Distortion Effects on Electrophilic Warhead Reactivity

The well-characterized pyramid height (h = 0.25 Å) of azetidine-N-toluamide, compared against piperidine amide (h = 0.1 Å) and β-lactam amides, positions N-Benzyl-N-methylazetidin-3-amine as a key intermediate for fundamental studies of how amide non-planarity influences electrophilic reactivity [1]. The compound enables systematic exploration of the continuum between conventional planar amides and highly distorted β-lactam amides, with GSH reactivity serving as a quantitative readout of electrophilicity [1].

Industrial-Scale Procurement for Medicinal Chemistry Campaigns Requiring Batch-to-Batch Reactivity Consistency

For medicinal chemistry organizations scaling up covalent inhibitor programs, the defined stoichiometry of the dihydrochloride salt (exactly 2 eq. HCl, MW 249.18) and the availability of the compound at 98% purity under ISO-certified quality systems ensure batch-to-batch consistency in N-acryloylation reactions. This is critical when GSH t1/2 is used as a quality control parameter for warhead reactivity, as even minor impurities in the amine starting material could confound structure-reactivity relationship (SAR) interpretation [1].

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